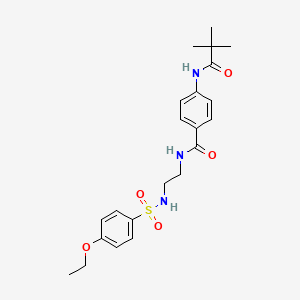
N-(2-(4-乙氧基苯磺酰胺)乙基)-4-吡咯烷酰胺苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(4-ethoxyphenylsulfonamido)ethyl)-4-pivalamidobenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonamide group, an ethoxyphenyl group, and a pivalamidobenzamide moiety, making it a unique molecule with diverse chemical properties.
科学研究应用
N-(2-(4-ethoxyphenylsulfonamido)ethyl)-4-pivalamidobenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-ethoxyphenylsulfonamido)ethyl)-4-pivalamidobenzamide typically involves multiple steps, including the formation of intermediate compounds. The initial step often includes the preparation of 4-ethoxyphenylsulfonamide, which is then reacted with ethylamine to form the sulfonamidoethyl intermediate. This intermediate is subsequently coupled with 4-pivalamidobenzoyl chloride under controlled conditions to yield the final product. The reaction conditions usually involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of N-(2-(4-ethoxyphenylsulfonamido)ethyl)-4-pivalamidobenzamide may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations ensures consistent product quality. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final compound.
化学反应分析
Types of Reactions
N-(2-(4-ethoxyphenylsulfonamido)ethyl)-4-pivalamidobenzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions involving reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Formation of ethoxybenzoic acid derivatives.
Reduction: Formation of ethylamine derivatives.
Substitution: Formation of nitro or halogenated derivatives of the aromatic rings.
作用机制
The mechanism of action of N-(2-(4-ethoxyphenylsulfonamido)ethyl)-4-pivalamidobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. Additionally, the ethoxyphenyl and pivalamidobenzamide moieties contribute to the compound’s overall binding affinity and specificity.
相似化合物的比较
Similar Compounds
- N-(2-(4-methoxyphenylsulfonamido)ethyl)-4-pivalamidobenzamide
- N-(2-(4-chlorophenylsulfonamido)ethyl)-4-pivalamidobenzamide
- N-(2-(4-fluorophenylsulfonamido)ethyl)-4-pivalamidobenzamide
Uniqueness
N-(2-(4-ethoxyphenylsulfonamido)ethyl)-4-pivalamidobenzamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to its methoxy, chloro, or fluoro analogs, the ethoxy group provides different steric and electronic properties, potentially leading to distinct interactions with molecular targets and varying degrees of efficacy in its applications.
属性
IUPAC Name |
4-(2,2-dimethylpropanoylamino)-N-[2-[(4-ethoxyphenyl)sulfonylamino]ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O5S/c1-5-30-18-10-12-19(13-11-18)31(28,29)24-15-14-23-20(26)16-6-8-17(9-7-16)25-21(27)22(2,3)4/h6-13,24H,5,14-15H2,1-4H3,(H,23,26)(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMDBSFFFVBHPM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
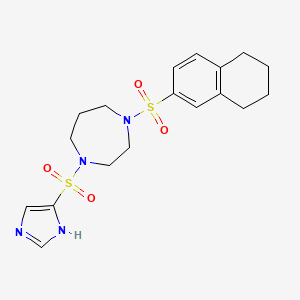
![4-ethyl-N-[4-(2-pyrazinyloxy)benzyl]aniline](/img/structure/B2362867.png)
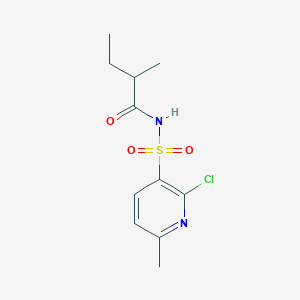
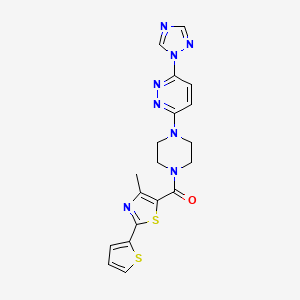
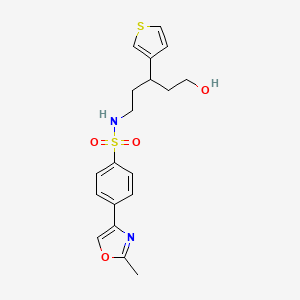
![1-[2-(4-Amino-1H-pyrazol-1-YL)ethyl]pyrrolidin-2-one](/img/structure/B2362873.png)
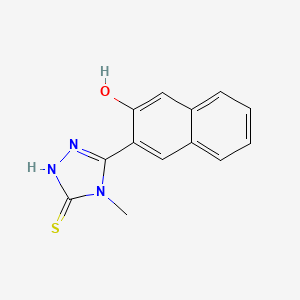
![(E)-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-methyl-3-phenylacrylamide](/img/structure/B2362878.png)
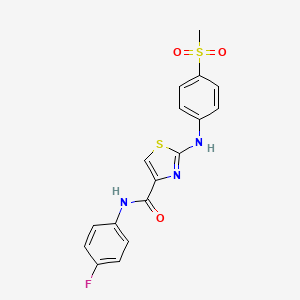
![1-(Pyridine-2-carbonyl)-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane](/img/structure/B2362884.png)
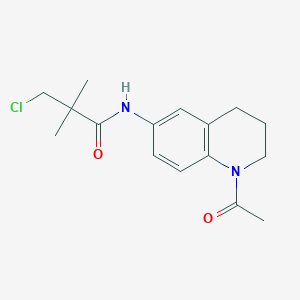
![2-Amino-2-[3-(5-fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2362887.png)
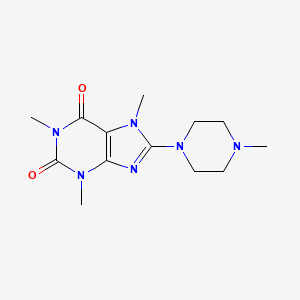
![N-[(3-methoxyphenyl)methyl]-4-(2-methylpropanamido)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide](/img/structure/B2362889.png)
